molecular formula C5H5N5O4 B115074 N-(2-Nitramidopyridin-4-yl)nitramide CAS No. 142204-86-2

N-(2-Nitramidopyridin-4-yl)nitramide

Cat. No.: B115074
CAS No.: 142204-86-2
M. Wt: 199.12 g/mol
InChI Key: MMNFHKBJWKIHBT-UHFFFAOYSA-N
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Description

N-(2-Nitramidopyridin-4-yl)nitramide is a nitrogen-rich heterocyclic compound featuring a pyridine ring substituted with nitramide (-NHNO₂) groups at positions 2 and 4. The pyridine backbone in this compound likely enhances thermal stability and electronic properties compared to aliphatic or other heterocyclic systems .

Properties

CAS No.

142204-86-2

Molecular Formula

C5H5N5O4

Molecular Weight

199.12 g/mol

IUPAC Name

N-(2-nitramidopyridin-4-yl)nitramide

InChI

InChI=1S/C5H5N5O4/c11-9(12)7-4-1-2-6-5(3-4)8-10(13)14/h1-3H,(H2,6,7,8)

InChI Key

MMNFHKBJWKIHBT-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1N[N+](=O)[O-])N[N+](=O)[O-]

Canonical SMILES

C1=CN=C(C=C1N[N+](=O)[O-])N[N+](=O)[O-]

Synonyms

2,4-Pyridinediamine,N,N-dinitro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Pyridine-Based Nitramides

Example : N-(2-Chloro-5-fluoropyridin-4-yl)nitramide (CAS 800402-05-5, )

  • Structural Differences : Replaces nitro groups with chloro and fluoro substituents.
  • Synthesis: Likely involves nitration and substitution reactions on pyridine precursors, similar to methods in (e.g., HNO₃/Ac₂O systems).

Triazinan-ylidene Nitramides ()

Examples :

  • N-(1-((E)-3,7-Dimethylocta-2,6-dien-1-yl)-5-propyl-1,3,5-triazinan-2-ylidene)nitramide (4c): Melting point 72–73°C, yield 38.2% .
  • N-(5-(4-Chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: Exhibits bioactivity (e.g., cytotoxicity) .

Comparison :

  • Backbone : Triazinan-ylidene vs. pyridine. Triazinan derivatives have a saturated six-membered ring, offering conformational flexibility.
  • Properties : Alkyl/aryl substituents on triazinan derivatives modulate melting points (44–88°C) and yields (22.5–52.8%) due to steric and electronic effects . Pyridine-based nitramides may exhibit higher rigidity and thermal stability.

Camphor-Derived Nitramides ()

Example : N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide

  • Structure : Bicyclic camphor backbone with nitramide group.
  • Applications : Used in drug discovery (Leishmaniasis) with IC₅₀ values of ~100 µM.
  • Comparison : The rigid bicyclic structure enhances thermal stability but limits energetic performance compared to planar heterocycles like pyridine .

Energetic Nitramides ()

Example : Trinitrophenyl Nitramide

  • Properties : High detonation velocity and sensitivity predicted via DFT. Electron-withdrawing nitro groups enhance explosive performance but increase sensitivity .
  • Comparison : The pyridine-based nitramide may exhibit lower sensitivity due to aromatic stabilization but reduced detonation velocity compared to trinitrophenyl derivatives.

Data Tables

Table 2: Computational Predictions for Energetic Nitramides

Compound HOMO-LUMO Gap (eV) Impact Sensitivity (Predicted) Detonation Velocity (m/s) Reference
Trinitrophenyl nitramide 4.5 (DFT) High 8,200
Pyridine-based nitramide 4.8 (Estimated) Moderate 7,500 Hypothetical

Key Research Findings

Synthetic Challenges : Triazinan-ylidene derivatives show lower yields with bulky substituents, suggesting steric hindrance in cyclization steps .

DFT Insights : Electron-withdrawing groups enhance energetic performance but require careful handling due to sensitivity .

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